Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
CAS No.:
Cat. No.: VC13764377
Molecular Formula: C19H18BrN3O2S
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrN3O2S |
|---|---|
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | ethyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C19H18BrN3O2S/c1-2-25-17(24)11-26-19-22-21-18(20)23(19)16-10-9-13(12-7-8-12)14-5-3-4-6-15(14)16/h3-6,9-10,12H,2,7-8,11H2,1H3 |
| Standard InChI Key | IOUDSMHEYZSUQF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |
| Canonical SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |
Introduction
Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound with the molecular formula C19H18BrN3O2S and a molecular weight of approximately 432.33 g/mol . This compound is identified by the CAS number 1158970-52-5 and is classified as a specialty material . It is synthesized through specific chemical reactions involving triazoles and naphthalene derivatives.
Synthesis and Preparation
The synthesis of Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of a precursor compound with appropriate reagents under controlled conditions. For example, the conversion of a related acetic acid derivative into the ethyl ester form can be achieved using oxalyl chloride and ethanol in dichloromethane .
Safety and Handling
Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate requires careful handling due to its chemical nature. It is classified with a signal word "Warning" and comes with several precautionary statements, including P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume